molecular formula C23H17N3O3 B10972661 2-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B10972661
M. Wt: 383.4 g/mol
InChI Key: UVEHTUGJZZTLHR-UHFFFAOYSA-N
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, a benzodioxole moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and pyridine groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-13-BENZODIOXOL-5-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridine rings, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully or partially hydrogenated derivatives.

Scientific Research Applications

2-(2H-13-BENZODIOXOL-5-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Shares the benzodioxole and pyridine moieties but differs in the core structure.

    2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine: Contains the benzodioxole group but has a different heterocyclic core.

Uniqueness

2-(2H-13-BENZODIOXOL-5-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O3/c27-23(25-13-15-7-9-24-10-8-15)18-12-20(26-19-4-2-1-3-17(18)19)16-5-6-21-22(11-16)29-14-28-21/h1-12H,13-14H2,(H,25,27)

InChI Key

UVEHTUGJZZTLHR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCC5=CC=NC=C5

Origin of Product

United States

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